3-Methyl-5-propylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-propylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by a benzene ring substituted with a methyl group at the third position and a propyl group at the fifth position, along with an amino group (-NH2) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-5-propylaniline can be synthesized through several methods. One common approach involves the nitration of 3-methyl-5-propylbenzene to form 3-methyl-5-propylnitrobenzene, followed by reduction of the nitro group to an amino group. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or by using reducing agents such as iron and hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The nitration step is carried out in a controlled environment to ensure safety and efficiency, followed by catalytic hydrogenation for the reduction step. The use of continuous flow reactors and advanced separation techniques can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-propylaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents like bromine (Br2) or chlorinating agents can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
3-Methyl-5-propylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties
Mechanism of Action
The mechanism of action of 3-methyl-5-propylaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the aromatic ring can engage in π-π interactions with other aromatic systems. These interactions can modulate the activity of proteins and other biomolecules, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Aniline: The parent compound with only an amino group attached to the benzene ring.
3-Methylaniline: Similar structure but with a methyl group
Properties
CAS No. |
83186-92-9 |
---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
3-methyl-5-propylaniline |
InChI |
InChI=1S/C10H15N/c1-3-4-9-5-8(2)6-10(11)7-9/h5-7H,3-4,11H2,1-2H3 |
InChI Key |
MDFOPYPIJXQECW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=CC(=C1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.